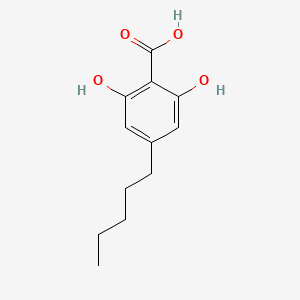

2,6-Dihydroxy-4-pentylbenzoic acid

Description

Contextualizing 2,6-Dihydroxy-4-pentylbenzoic Acid as a Significant Chemical Entity

This compound is a member of the dihydroxybenzoic acid family, characterized by a benzene (B151609) ring substituted with two hydroxyl groups, a carboxylic acid group, and a pentyl side chain. ontosight.ai The specific arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, influencing its reactivity, solubility, and potential biological activities. While not as extensively studied as some of its isomers, its unique structure warrants investigation for potential applications in pharmacology and materials science. The presence of both hydrophilic (hydroxyl and carboxyl groups) and lipophilic (pentyl chain) moieties suggests potential for interesting interfacial properties and biological interactions.

Comprehensive Structural Classification and Nomenclature within Benzoic Acid Derivatives

From a structural standpoint, this compound is classified as a substituted benzoic acid. The core of the molecule is a benzene ring, which is an aromatic hydrocarbon. This ring is functionalized with a carboxyl group (-COOH), defining it as a benzoic acid. The presence of two hydroxyl (-OH) groups makes it a dihydroxybenzoic acid. The pentyl group (-C5H11) is an alkyl substituent. The positions of these substituents on the benzene ring are crucial for its chemical identity and are designated by numbers.

Analysis of Positional Isomerism and Related Compounds (e.g., 2,4-Dihydroxy-6-pentylbenzoic acid, Olivetolic Acid)

Positional isomerism is a key concept when discussing this compound, as other isomers with the same molecular formula (C12H16O4) have significant roles in nature and research. The most notable isomer is 2,4-dihydroxy-6-pentylbenzoic acid, commonly known as olivetolic acid. cas.orgwikipedia.org

Olivetolic acid is a well-characterized compound that serves as a key precursor in the biosynthesis of cannabinoids in the Cannabis sativa plant. trichomeanalytical.comnih.gov In this pathway, olivetolic acid is prenylated to form cannabigerolic acid (CBGA), the central precursor to many other cannabinoids. google.com Another related compound is divarinic acid (also known as divarinolic acid), which is 2,4-dihydroxy-6-propylbenzoic acid. It serves a similar role to olivetolic acid but leads to the formation of propyl cannabinoids (e.g., cannabigerovarinic acid, CBGVA). trichomeanalytical.comresearchgate.net The difference in the alkyl chain length (pentyl vs. propyl) between olivetolic acid and divarinic acid highlights the specificity of the biosynthetic enzymes involved. researchgate.net

The comparison between this compound and its isomer, olivetolic acid, underscores the importance of substituent positioning on the aromatic ring. While both share the same constituent groups, their different arrangement is expected to lead to variations in their chemical properties, such as acidity, hydrogen bonding capabilities, and ultimately their biological activities. For instance, the antifungal and antibacterial activities of derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been explored, with some showing notable effects. chemeo.com

IUPAC and Common Naming Conventions in Scientific Literature

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . ontosight.ai This name precisely describes the molecular structure: a benzoic acid with hydroxyl groups at the 2nd and 6th positions and a pentyl group at the 4th position of the benzene ring.

While systematic naming provides clarity, common names are often used in the scientific literature for well-known compounds. For instance, 2,6-dihydroxybenzoic acid is also known as γ-resorcylic acid. wikipedia.orgnih.gov However, a widely accepted common name for this compound has not been established in the literature, likely due to its more limited research focus compared to its isomer, olivetolic acid.

Historical Trajectory and Evolving Research Interest in this compound

The research history of this compound is not as extensive as that of its parent compound, 2,6-dihydroxybenzoic acid, or its isomer, olivetolic acid. The parent compound, 2,6-dihydroxybenzoic acid, has been a subject of study for its chemical properties and as a raw material in the synthesis of other compounds. guidechem.comtuhh.de Methods for its synthesis, often alongside its isomer 2,4-dihydroxybenzoic acid, have been developed and refined over time. guidechem.comtuhh.de

Interest in alkylated dihydroxybenzoic acids has been significantly driven by the discovery and study of cannabinoids. This has led to a wealth of research on olivetolic acid and its derivatives. chemeo.com While this compound does not play a known role in cannabinoid biosynthesis, its structural similarity to these key precursors makes it a compound of interest for comparative studies.

Recent research has begun to explore the potential of various dihydroxybenzoic acid derivatives. For example, a structurally related compound, 2,6-dihydroxy-4-[(2R)-2-hydroxyheptyl]benzoic acid, has been identified. nih.gov The potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound have been noted, suggesting potential for future research in pharmaceutical and other applications. ontosight.ai However, detailed studies to confirm and quantify these activities are still needed to fully understand the compound's potential.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxy-4-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHCMJOLDRHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210688 | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61695-63-4 | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of 2,6 Dihydroxy 4 Pentylbenzoic Acid

Elucidation of Biosynthetic Routes to 2,6-Dihydroxy-4-pentylbenzoic Acid

The biosynthesis of this compound, like many other aromatic natural products, is believed to proceed through a complex series of enzyme-catalyzed reactions. The core of this process is likely mediated by polyketide synthase enzymes, which are central to the production of a vast array of secondary metabolites in bacteria, fungi, and plants.

Polyketide Synthase-Mediated Biosynthesis and Key Enzymatic Steps

The formation of the carbon skeleton of this compound is hypothesized to be carried out by a Type II polyketide synthase (PKS). nih.gov These multi-enzyme complexes assemble polyketide chains through sequential decarboxylative Claisen condensations of small carboxylic acid units. nih.gov

The key enzymatic steps likely involve:

Chain Initiation: The biosynthesis is thought to commence with a starter unit, which for a pentyl-substituted compound would be hexanoyl-CoA.

Chain Elongation: The initial hexanoyl-CoA unit is then extended by the sequential addition of three malonyl-CoA extender units. Each extension cycle is catalyzed by a ketosynthase (KS) domain within the PKS complex. nih.gov

Cyclization and Aromatization: Following the construction of the full polyketide chain, it undergoes intramolecular cyclization and subsequent aromatization to form the dihydroxybenzoic acid core. The specific pattern of cyclization dictates the final substitution pattern of the hydroxyl groups on the aromatic ring.

Tailoring Reactions: After the formation of the core structure, additional tailoring enzymes may be involved in modifications, although for this compound, the primary structure appears to be the final product of the main PKS pathway.

Identification and Characterization of Precursor Molecules

The primary precursor molecules for the biosynthesis of this compound are fundamental building blocks from primary metabolism.

| Precursor Molecule | Role in Biosynthesis |

| Hexanoyl-CoA | Starter unit, forms the pentyl side chain. |

| Malonyl-CoA | Extender units, used in the iterative elongation of the polyketide chain to form the aromatic ring. |

The availability of these precursors, derived from fatty acid metabolism and the Krebs cycle, is crucial for the production of the final compound.

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of polyketides are typically organized into biosynthetic gene clusters (BGCs). nih.gov While a specific BGC for this compound has not yet been identified, the general structure of such a cluster would be expected to contain:

Genes for the Polyketide Synthase (PKS) complex: This would include genes for the ketosynthase, chain length factor, and acyl carrier protein, which form the core of the PKS.

Genes for Tailoring Enzymes: Although seemingly minimal for this compound, genes for cyclases and aromatases are essential.

Regulatory Genes: These genes control the expression of the biosynthetic genes, often in response to developmental or environmental cues.

Techniques such as gene silencing and heterologous expression are powerful tools for characterizing such BGCs. For instance, knocking out a putative PKS gene in a producing organism would be expected to abolish the production of this compound, thereby confirming the gene's function. Conversely, expressing the entire BGC in a heterologous host could induce the production of the compound, allowing for detailed study of the biosynthetic pathway.

Natural Distribution and Ecological Significance

The natural occurrence of this compound is not as well-documented as its isomers. However, by examining the distribution of structurally related compounds, we can infer its likely habitats.

Occurrence in Plant Species and Fungal Strains

While direct evidence is limited, related compounds are found in various organisms:

Lichens: The closely related isomer, 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid), is a well-known constituent of many lichens, where it is derived from the precursor perlatolic acid. researchgate.netnih.gov This suggests that lichens are a potential, though unconfirmed, source of this compound.

Fungi: Some fungi are known to produce similar polyketides. For example, derivatives of 2,4-dihydroxy-6-pentylbenzoic acid have shown antifungal activity against Cladosporium sphaerospermum. nih.govznaturforsch.com

Plants: The parent compound, 2,6-dihydroxybenzoic acid, has been detected in products such as beer and olives, indicating its presence in the plant kingdom. foodb.ca

Role of this compound as a Specialized Metabolite in Organisms

Specialized metabolites, or secondary metabolites, are compounds that are not essential for the primary growth and development of an organism but play crucial roles in its interaction with the environment. Based on the activities of related compounds, the potential ecological roles of this compound may include:

Defense: Like many phenolic compounds, it may possess antimicrobial or antifungal properties, protecting the producing organism from pathogens. ontosight.ai Derivatives of the related 2,4-dihydroxy-6-pentylbenzoic acid have demonstrated activity against bacteria such as S. aureus and E. coli. nih.govznaturforsch.com

Allelopathy: In plants, such compounds can be released into the environment to inhibit the growth of competing plant species.

Signaling: It may act as a signaling molecule within the organism or in its interactions with symbiotic partners.

Further research is needed to isolate this compound from natural sources and to definitively characterize its biosynthetic pathway and ecological functions.

Environmental and Ecological Functions

Lichen secondary metabolites are known to play crucial roles in the survival and interaction of lichens within their ecosystems. These functions often include:

Allelopathy: The compound may inhibit the growth of competing plants, fungi, or microbes in the immediate vicinity of the lichen, thus securing resources and space.

Anti-herbivore Defense: Many lichen compounds are unpalatable or toxic to herbivores, deterring them from consuming the lichen.

Antimicrobial Activity: The acidic and phenolic nature of the compound could provide protection against pathogenic bacteria and fungi.

UV Protection: Aromatic compounds like this compound can absorb ultraviolet radiation, shielding the photosynthetic partner (photobiont) of the lichen from sun damage.

Chemical Weathering: The release of acidic compounds can contribute to the slow breakdown of rock substrates, a key role of lichens in primary succession and soil formation.

It is important to emphasize that these are hypothesized functions based on the broader understanding of lichen chemistry and ecology. Direct experimental evidence for the specific ecological roles of this compound is a subject for future research.

Chemical Synthesis and Advanced Derivatization Strategies for 2,6 Dihydroxy 4 Pentylbenzoic Acid

Rational Design and Synthesis of 2,6-Dihydroxy-4-pentylbenzoic Acid

The rational design and synthesis of this compound have been approached through various methods, ranging from traditional organic chemistry techniques to innovative biocatalytic routes.

Total Synthesis Approaches from Defined Starting Materials

While detailed step-by-step total syntheses of this compound from simple, defined starting materials are not extensively documented in readily available literature, the synthesis of its decarboxylated analogue, olivetol (B132274) (5-pentylresorcinol), provides valuable insights into the construction of the core structure. A common strategy for olivetol synthesis involves the reaction of 3,5-dimethoxybenzoic acid, which can be converted to a Grignard reagent and subsequently reacted with an appropriate electrophile to introduce the pentyl side chain. The methoxy groups can then be demethylated to yield the free hydroxyl groups.

A plausible synthetic route to this compound could commence with a suitably protected dihydroxybenzoic acid derivative. For instance, starting with 3,5-dihydroxybenzoic acid, the hydroxyl groups could be protected, followed by a Friedel-Crafts acylation or a similar reaction to introduce the pentanoyl group at the 4-position. Subsequent reduction of the ketone and deprotection would yield the desired product. The challenge in such approaches lies in achieving regioselectivity and ensuring compatibility with the various functional groups.

| Starting Material | Key Transformation | Intermediate(s) | Final Product |

| 3,5-Dimethoxybenzoic acid | Grignard reaction, Demethylation | 3,5-Dimethoxyphenylpentyl magnesium bromide | Olivetol |

| 3,5-Dihydroxybenzoic acid | Protection, Friedel-Crafts acylation, Reduction, Deprotection | Protected 3,5-dihydroxy-4-pentanoylbenzoic acid | This compound |

Regioselective Synthesis Methodologies

Achieving regioselectivity is a critical aspect of synthesizing substituted aromatic compounds like this compound. The directing effects of the existing functional groups on the aromatic ring play a crucial role. In the case of a dihydroxybenzoic acid starting material, the hydroxyl and carboxyl groups will direct incoming electrophiles to specific positions.

For instance, in the carboxylation of 5-pentylresorcinol, the two hydroxyl groups strongly activate the aromatic ring and direct carboxylation to the ortho and para positions. Controlling the regioselectivity to favor the formation of the 2-carboxy isomer (this compound) over the 4-carboxy isomer (2,4-dihydroxy-6-pentylbenzoic acid) can be challenging and often requires careful selection of reaction conditions, such as the choice of base, solvent, and temperature. The Kolbe-Schmitt reaction, a common method for carboxylating phenols, can be employed, but it often leads to a mixture of isomers.

Biocatalytic and Chemoenzymatic Synthesis Routes (e.g., decarboxylase-catalyzed carboxylation)

Biocatalytic and chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. The biosynthesis of this compound in organisms like Cannabis sativa involves a type III polyketide synthase (PKS), olivetolic acid synthase (OAS), and an olivetolic acid cyclase (OAC). sjtu.edu.cnresearchgate.netnih.gov This natural pathway has been harnessed in engineered microorganisms to produce olivetolic acid.

Decarboxylase-Catalyzed Carboxylation:

A promising chemoenzymatic strategy involves the reverse reaction of decarboxylation, specifically the carboxylation of a precursor molecule using a decarboxylase enzyme. While the direct carboxylation of 5-pentylresorcinol to this compound using a specific decarboxylase has not been extensively detailed, the principle has been demonstrated with related compounds. For instance, 2,6-dihydroxybenzoic acid decarboxylase has been used for the carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid. psecommunity.orgmdpi.comresearchgate.net This suggests that a similar enzymatic approach could be developed for the regioselective carboxylation of 5-pentylresorcinol.

Engineered Microbial Systems:

Significant progress has been made in the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. sjtu.edu.cngoogle.comacs.org These systems typically involve the co-expression of the genes for olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC). sjtu.edu.cngoogle.comnih.gov The biosynthetic pathway starts from hexanoyl-CoA and three molecules of malonyl-CoA, which are condensed and cyclized by OAS and OAC to form olivetolic acid. sjtu.edu.cnresearchgate.netnih.gov

| Enzyme | Substrate(s) | Product | Organism(s) |

| Olivetolic acid synthase (OAS) & Olivetolic acid cyclase (OAC) | Hexanoyl-CoA, Malonyl-CoA | This compound | Cannabis sativa, Engineered E. coli and S. cerevisiae |

| 2,6-Dihydroxybenzoic acid decarboxylase (potential) | 5-Pentylresorcinol, CO2 | This compound | Not yet demonstrated |

Synthesis and Structural Modification of this compound Analogues and Derivatives

The structural modification of this compound is of great interest for exploring structure-activity relationships and developing new compounds with tailored properties.

Strategies for Hydroxyl Group Derivatization

The two phenolic hydroxyl groups of this compound are reactive sites that can be readily derivatized through various chemical reactions, including etherification and esterification.

Etherification:

The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. Selective mono-etherification versus di-etherification can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. For instance, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups.

Esterification:

The phenolic hydroxyl groups can also be esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method for esterifying the carboxylic acid group, while the phenolic hydroxyls can be acylated using acid chlorides or anhydrides in the presence of a base. masterorganicchemistry.comorganic-chemistry.org Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild method for forming esters from carboxylic acids and alcohols. orgsyn.org

| Reaction | Reagent(s) | Product Type |

| Etherification | Alkyl halide, Base | Alkoxy derivative |

| Esterification (phenolic OH) | Acyl chloride/anhydride, Base | Phenolic ester derivative |

| Fischer Esterification (COOH) | Alcohol, Acid catalyst | Carboxylic ester derivative |

| Steglich Esterification (COOH) | Alcohol, DCC, DMAP | Carboxylic ester derivative |

Modifications of the Pentyl Side Chain

Modification of the pentyl side chain offers another avenue for creating diverse analogues of this compound. These modifications can include altering the chain length, introducing branching, or incorporating functional groups.

Biosynthetic Approaches:

Enzyme engineering has been successfully employed to generate analogues with modified alkyl side chains. By engineering the substrate specificity of olivetolic acid synthase, it has been possible to produce analogues with alkyl chains of varying lengths. For example, mutant enzymes have been created that can accept acyl-CoA substrates other than hexanoyl-CoA, leading to the production of olivetolic acid analogues with different alkyl side chains. jst.go.jpnii.ac.jpgoogle.com

Chemical Synthesis Approaches:

Chemical synthesis provides a more direct route to a wider variety of side-chain modifications. Starting from a precursor with a functionalized side chain, such as a terminal alkene or alkyne, a range of transformations can be performed. For example, a terminal alkene could be subjected to hydroboration-oxidation to introduce a hydroxyl group, or to ozonolysis to shorten the chain and introduce a carboxylic acid or aldehyde. Cross-coupling reactions, such as the Suzuki or Negishi coupling, could be used to attach different alkyl or aryl groups to a suitably functionalized precursor.

| Modification Strategy | Approach | Example of Resulting Structure |

| Varying Chain Length | Biosynthetic (Enzyme Engineering) | 2,6-Dihydroxy-4-propylbenzoic acid |

| Introducing Branching | Chemical Synthesis | 2,6-Dihydroxy-4-(3-methylbutyl)benzoic acid |

| Introducing Functional Groups | Chemical Synthesis | 2,6-Dihydroxy-4-(5-hydroxypentyl)benzoic acid |

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives. Ester and amide derivatives are commonly prepared to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its biological activity.

Ester Derivatives: While specific literature on the esterification of this compound is limited, standard esterification methods are applicable. These include Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.

Research on the closely related isomer, 2,4-dihydroxy-6-n-pentylbenzoic acid (olivetolic acid), provides insight into the types of ester derivatives that can be synthesized. Studies have described the preparation of methyl, ethyl, butyl, pentyl, isopropyl, sec-butyl, and benzyl esters of a methylated version of olivetolic acid. nih.govresearchgate.net For instance, methyl 2,4-dihydroxy-6-n-pentylbenzoate has been prepared and evaluated for its biological activities. nih.govresearchgate.net These syntheses demonstrate the feasibility of creating a library of ester derivatives by varying the alcohol component.

Amide Derivatives: The synthesis of amide derivatives typically involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). researchgate.net This methodology allows for the coupling of a wide variety of amines to the this compound scaffold, yielding a diverse range of amide products. The reaction conditions, including the choice of solvent (e.g., DMF, dioxane) and base (e.g., DIPEA), can be optimized to ensure high yields. researchgate.net While specific examples for this compound are not detailed in the provided research, these general synthetic routes are standard in medicinal chemistry for creating amide libraries. researchgate.netgoogle.com

| Derivative Type | General Synthetic Method | Key Reagents | Example from Isomer (2,4-dihydroxy-6-n-pentylbenzoic acid) |

|---|---|---|---|

| Esters | Fischer Esterification or Alkylation | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), or Alkyl Halide, Base | Methyl 2,4-dihydroxy-6-n-pentylbenzoate nih.govresearchgate.net |

| Amides | Carboxylic Acid Activation and Amine Coupling | EDC, HOBt, Amine, Base (e.g., DIPEA) | N/A in provided search results |

Design and Synthesis of Dimeric or Oligomeric Constructs

The design of dimeric or oligomeric structures from phenolic acid monomers is a strategy used to create larger, more complex molecules that may exhibit enhanced or novel biological properties. A prominent example of such a dimer is anziaic acid.

It is important to note that anziaic acid is a depside, which is an ester-linked dimer, formed from two units of 2,4-dihydroxy-6-n-pentylbenzoic acid (olivetolic acid), an isomer of the target compound. nih.govwikipedia.org The synthesis of anziaic acid serves as an excellent model for the construction of dimeric scaffolds from this class of molecules.

The total synthesis of anziaic acid has been achieved through a convergent approach. nih.govresearchgate.netresearchgate.net The key steps involve:

Protection: The hydroxyl groups of one monomer unit, 2,4-dihydroxy-6-pentylbenzoic acid, are protected, often as benzyl ethers, to prevent unwanted side reactions. nih.gov

Esterification/Condensation: The protected benzoic acid monomer is then coupled with a second monomer unit (benzyl 2,4-dihydroxy-6-pentylbenzoate) where one hydroxyl group is free. This condensation is typically facilitated by a coupling agent such as trifluoroacetic anhydride. nih.govwikipedia.org

Deprotection: In the final step, the protecting groups (e.g., benzyl groups) are removed, commonly by catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final dimeric product, anziaic acid. nih.gov

This synthetic strategy highlights that the dimeric scaffold and the presence of free hydroxyl and carboxyl groups are often essential for biological activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies on anziaic acid analogues have demonstrated that the dimeric structure is crucial for its inhibitory activity against enzymes like topoisomerase. nih.govplos.org

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1. Protection of Monomer | Protection of phenol hydroxyl groups of 2,4-dihydroxy-6-pentylbenzoic acid. | Benzyl bromide (BnBr), K₂CO₃, acetone, reflux. nih.govresearchgate.net |

| 2. Dimerization | Condensation of the protected acid monomer with a benzyl ester monomer. | Trifluoroacetic anhydride ((CF₃CO)₂O), dry toluene, room temperature. nih.govresearchgate.net |

| 3. Deprotection | Removal of benzyl protecting groups to yield the final product. | H₂, 10% Palladium on Carbon (Pd/C), ethyl acetate. nih.govresearchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of 2,6-dihydroxybenzoic acids, including the 4-pentyl substituted analogue, is often achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a corresponding phenol (in this case, 4-pentylresorcinol). guidechem.comgoogle.com The efficiency and yield of this reaction are highly dependent on various parameters, and significant research has been dedicated to optimizing these conditions.

Key factors influencing the synthesis of 2,6-dihydroxybenzoic acid include:

Temperature and Pressure : The Kolbe-Schmitt reaction is typically conducted under elevated temperature (100–200°C) and pressure (up to 30 kg/cm ² CO₂). google.comgoogle.com Fine-tuning these parameters is critical to maximize the yield of the desired 2,6-isomer over the 2,4-isomer byproduct. google.com

Solvent and Base : The choice of solvent and alkaline metal carbonate can significantly affect the reaction outcome. guidechem.com For example, using absolute ethanol as a solvent has been shown to be favorable for subsequent product separation. google.com

pH Control : During workup and purification, pH control is crucial. A method for improving the purity of 2,6-dihydroxybenzoic acid involves heating an aqueous solution containing a mixture of the 2,6- and 2,4-isomers at a pH of 4 or more. google.com This selectively decomposes the undesired 2,4-dihydroxybenzoic acid, facilitating the isolation of the pure 2,6-isomer. google.com

Enzymatic Synthesis : An alternative, greener approach involves the enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid using a decarboxylase enzyme in reverse. mdpi.compsecommunity.org To overcome the unfavorable thermodynamic equilibrium of this reaction, an in situ product removal (ISPR) strategy using an adsorber resin (like Dowex®) has been successfully implemented. This method has been shown to achieve reaction yields above 80%. mdpi.com The reaction is typically carried out under mild conditions (e.g., 30°C) in an aqueous medium. psecommunity.org

| Parameter | Traditional Method (Kolbe-Schmitt) | Enzymatic Method | Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 130-150°C google.com | ~30°C mdpi.compsecommunity.org | Affects reaction rate and isomer selectivity. |

| Pressure (CO₂) | 1.35-1.45 MPa google.com | Continuous gassing psecommunity.org | Drives the carboxylation reaction forward. |

| Solvent | Absolute Ethanol, Glycerol google.comchemicalbook.com | Aqueous Triethanolamine (TEA) mdpi.com | Influences solubility and simplifies product isolation. |

| pH | Controlled during workup (pH ≥ 4) google.com | Maintained by buffer system | Used to selectively remove 2,4-isomer byproduct. google.com |

| Yield Enhancement | Post-reaction purification google.com | In situ product removal (ISPR) with adsorber resin mdpi.com | Significantly improves reaction yield by shifting equilibrium. mdpi.com |

Biological Activities and Molecular Mechanisms of 2,6 Dihydroxy 4 Pentylbenzoic Acid

Investigation of Antioxidant Properties and Reactive Oxygen Species Modulation

2,6-Dihydroxy-4-pentylbenzoic acid has demonstrated notable antioxidant capabilities through various mechanisms, positioning it as a compound of interest for mitigating oxidative stress. Its actions involve both direct interaction with reactive oxygen species (ROS) and modulation of the cellular enzymatic antioxidant systems.

Free Radical Scavenging Mechanisms

Computational studies have elucidated the potent free radical scavenging capacity of this compound. The compound is an effective scavenger of the highly reactive hydroxyl radical (HO•) in both lipid and polar environments. This scavenging activity primarily occurs through a Formal Hydrogen Transfer (FHT) mechanism, where the hydroxyl groups on the benzoic acid ring donate a hydrogen atom to neutralize the radical.

Furthermore, in aqueous environments, this compound exhibits excellent scavenging activity against the hydroperoxyl radical (HOO•). This action is mediated by the Single Electron Transfer (SET) mechanism. In lipid media, the compound demonstrates moderate scavenging of HOO• radicals, again via the FHT mechanism. The presence of two hydroxyl groups and a carboxylic acid group on the benzene (B151609) ring are key structural features contributing to its reactivity and solubility, which in turn influence its antioxidant effects.

Redox Modulation and Cellular Antioxidant Systems

Beyond direct radical scavenging, this compound is believed to modulate the cellular redox environment by interacting with ROS-producing enzymes. Docking studies have indicated a significant affinity of the compound for enzymes such as lipoxygenase (LOX) and xanthine (B1682287) oxidase (XO). By binding to these enzymes, this compound can potentially inhibit their activity, thereby reducing the cellular production of reactive oxygen species. This interaction highlights its role as a secondary antioxidant, preventing the formation of free radicals at their enzymatic source. However, direct experimental evidence detailing its impact on the activity of primary cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is not yet extensively documented in the available scientific literature.

Anti-inflammatory Efficacy and Molecular Pathway Perturbations

While the anti-inflammatory properties of the broader class of alkylresorcinols are acknowledged, specific data on the anti-inflammatory efficacy of this compound and its precise molecular targets remain an area of ongoing investigation.

Impact on Pro-inflammatory Mediators and Cytokine Expression

Direct experimental evidence detailing the impact of this compound on the expression of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is currently limited in published research. The affinity of the compound for enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, suggests a potential mechanism for anti-inflammatory action. However, further studies are required to substantiate the direct effects on cytokine profiles.

Interplay with Key Signaling Cascades

The interaction of this compound with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is not yet fully elucidated. Research on related compounds suggests potential inhibitory effects on these pathways, but direct evidence for this compound is scarce. Understanding these interactions is crucial for a complete picture of its anti-inflammatory potential.

Antimicrobial Activity Profile and Mechanistic Elucidation

This compound and its structural isomers have shown a promising profile of antimicrobial activity against a range of pathogens.

Research has demonstrated that derivatives of olivetolic acid exhibit significant antibacterial properties. Specifically, derivatives with longer alkyl chains at the C-6 position of the resorcylic acid structure have shown strong activity against the Gram-positive bacterium Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) value of 2.5 μM. Activity has also been noted against Staphylococcus aureus.

Furthermore, a study on the closely related isomer, 2,4-dihydroxy-6-n-pentylbenzoic acid, revealed it to be a potent inhibitor of the fungus Cladosporium sphaerospermum. The same study reported weak antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 15 mm. This suggests that the positioning of the hydroxyl groups on the benzene ring influences the spectrum and potency of antimicrobial action. The mechanism of action is hypothesized to involve the disruption of critical bacterial processes, such as cell wall integrity and DNA replication, although more detailed mechanistic studies are needed.

Antibacterial Activity Spectrum and Minimum Inhibitory Concentrations

There is no specific data available in the reviewed scientific literature detailing the antibacterial activity spectrum or the Minimum Inhibitory Concentrations (MICs) for this compound against any bacterial strains. Studies on its isomer, olivetolic acid, have shown weak antibacterial activity against S. aureus and E. coli. nih.govresearchgate.net

Antifungal Activity Spectrum and Growth Inhibition

Specific research on the antifungal activity and growth inhibition properties of this compound could not be found in the available literature. In contrast, its isomer, 2,4-Dihydroxy-6-pentylbenzoic acid (olivetolic acid), is documented as a potent inhibitor of the fungus Cladosporium sphaerospermum. nih.gov

Molecular Targets of Antimicrobial Action (e.g., topoisomerase inhibition)

No studies identifying the specific molecular targets of antimicrobial action for this compound, including any potential for topoisomerase inhibition, were found in the reviewed literature.

Enzyme Inhibition and Modulation of Biological Processes

While enzyme inhibition is a known mechanism for many benzoic acid derivatives, specific data relating to this compound is not available.

Inhibition of Olivetolic Acid Synthase and Related Biosynthetic Enzymes

There is no information in the reviewed scientific literature regarding the inhibitory effects of this compound on olivetolic acid synthase or related biosynthetic enzymes. Its isomer, 2,4-Dihydroxy-6-pentylbenzoic acid, has been characterized as an inhibitor of olivetolic acid synthase. biosynth.com

Modulation of Protein Kinase Activity

No research findings on the modulation of protein kinase activity by this compound are available in the surveyed literature. Studies have shown that the isomeric compound, 2,4-Dihydroxy-6-pentylbenzoic acid, is an inhibitor of protein kinases. biosynth.com

Other Enzymatic Interactions

Specific data on other enzymatic interactions involving this compound is not documented in the available scientific literature. The parent compound, 2,6-Dihydroxybenzoic acid, is known to be a substrate for the enzyme γ-resorcylate decarboxylase. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The biological activity of this compound and its analogs is intricately linked to their chemical structures. SAR studies help to elucidate the specific molecular features responsible for their observed effects, guiding the development of new compounds with enhanced or more specific activities.

Correlating Structural Features with Biological Potency

The fundamental structure of this compound, featuring a dihydroxybenzoic acid core with a pentyl side chain, is a key determinant of its biological potential. Research has demonstrated that this core structure, the olivetol (B132274) framework, is a critical pharmacophore for binding to various biological targets, including the spike protein of SARS-CoV-2. nii.ac.jp

Studies on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have highlighted the compound's antifungal and antibacterial properties. For instance, 2,4-dihydroxy-6-n-pentylbenzoic acid itself is a potent inhibitor of the fungus Cladosporium sphaerospermum. researchgate.netznaturforsch.comnih.gov The modification of the carboxylic acid group into esters, such as methyl 2,4-dihydroxy-6-n-pentylbenzoate, can further enhance this antifungal activity. researchgate.netznaturforsch.comnih.gov

| Compound | Modification | Antifungal Activity (against C. sphaerospermum) | Reference |

|---|---|---|---|

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Parent Compound | Potent inhibitor (5.0 µg) | researchgate.netznaturforsch.comnih.gov |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Methyl esterification of carboxylic acid | Highest antifungal activity (2.5 µg) | researchgate.netznaturforsch.comnih.gov |

| Olivetol | Decarboxylation of the parent compound | Potent inhibitor (5.0 µg) | researchgate.netznaturforsch.comnih.gov |

Impact of Functional Group Positions on Activity

The specific placement of functional groups on the aromatic ring of this compound is crucial for its biological effects. The presence and position of the hydroxyl (-OH) groups are particularly significant.

Side Chain Effects on Receptor Binding and Efficacy

The n-pentyl side chain at the C-4 position (or C-3 in the context of cannabinoid nomenclature) is recognized as a critical pharmacophoric group, especially concerning cannabinoid receptor interactions. nih.gov Modifications to this alkyl side chain can lead to significant changes in the affinity, selectivity, and potency of the ligands for these receptors. nih.gov

For example, elongating the alkyl side chain at the C-3 position of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), a downstream product of the olivetolic acid biosynthetic pathway, has been shown to increase its receptor-binding affinity. nii.ac.jp This suggests that the length of the alkyl chain is a key factor in modulating bioactivity. Investigations into the antibacterial activities of olivetolic acid derivatives have revealed that incorporating longer alkyl chains can confer or enhance antibacterial properties against pathogens like Staphylococcus aureus and Bacillus subtilis. nii.ac.jp Specifically, modifying the structure with an n-heptyl alkyl chain was effective in enhancing activity against B. subtilis, underscoring the importance of the side chain's hydrophobicity in biological interactions. nii.ac.jp

| Compound Type | Side Chain Modification | Observed Effect | Reference |

|---|---|---|---|

| Δ⁹-THC Analogs | Elongation of the C-3 alkyl side-chain | Increased receptor-binding affinity | nii.ac.jp |

| Olivetolic Acid Analogs | Incorporation of longer alkyl chains (e.g., n-heptyl) | Enhanced antibacterial activity against B. subtilis | nii.ac.jp |

| Cannabigerolic acid (CBGA) Analogs | Longer C-3 alkyl-chain | Gained hydrophobicity, potential for increased activity | nii.ac.jp |

Advanced Analytical Methodologies for the Characterization of 2,6 Dihydroxy 4 Pentylbenzoic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 2,6-dihydroxy-4-pentylbenzoic acid. These methods provide in-depth information about the molecule's atomic connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and neighboring protons. For this compound, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum, while the protons of the pentyl chain are observed in the upfield region. The hydroxyl and carboxylic acid protons are often observed as broad singlets, and their chemical shifts can be solvent-dependent.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. The chemical shifts of the aromatic carbons, the pentyl chain carbons, and the carboxyl carbon are observed in characteristic regions of the ¹³C NMR spectrum.

A study utilizing a Bruker AV500 spectrometer with a 5 mm dual cryoprobe (¹H 500 MHz, ¹³C 125 MHz) was used to acquire NMR spectra for the structural confirmation of olivetolic acid. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ~6.0-7.5 | - |

| Pentyl Chain H | ~0.8-2.8 | - |

| OH | Variable | - |

| COOH | Variable | - |

| Aromatic C | - | ~100-165 |

| Pentyl Chain C | - | ~14-45 |

| C=O (Carboxyl) | - | ~170-180 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. nih.gov This method provides a highly accurate mass measurement, which aids in confirming the molecular formula, C₁₂H₁₆O₄. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for this compound under electron ionization (EI) may involve the loss of a water molecule (H₂O), a carboxyl group (COOH), and fragmentation of the pentyl side chain.

Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the analysis of this compound. nih.govnih.gov In one method, a 6560 Ion Mobility Q-TOF coupled with a 1290 Infinity II UHPLC system was used to identify the compound. nih.gov The multiple reaction monitoring (MRM) transition of m/z 223.01 > 179.12 has been used for the quantification of olivetolic acid. nih.gov Under negative electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. For instance, LC-MS analysis has shown a precursor ion at m/z 223.097. nih.gov The characteristic mass-to-charge (m/z) ratio for olivetolic acid in UHPLC-MS analysis is reported as 223.5, with a fragment from decarboxylation at 179.5. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 224.1048 (M) | 206.0943 | H₂O |

| 224.1048 (M) | 179.1070 | COOH |

| 223.0975 ([M-H]⁻) | 179.1070 | CO₂ |

| 223.0975 ([M-H]⁻) | 135.1169 | C₅H₁₀ + H₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. nih.gov These techniques provide a "vibrational fingerprint" that is unique to the molecule's structure. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the O-H stretching of the phenolic hydroxyl groups. A sharp, strong absorption band around 1650-1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-H stretching vibrations of the pentyl chain and the aromatic ring are observed in the 2850-3100 cm⁻¹ region. Bending vibrations for the aromatic ring and the alkyl chain appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to give strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenol) | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1650-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Chromatographic Separation and Isolation Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of this compound. ekb.eg Reversed-phase HPLC, typically using a C18 column, is the preferred method for separation. nih.govresearchgate.net

The mobile phase usually consists of a mixture of an aqueous solvent (often containing a small percentage of acid like formic acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly performed using a UV detector, with monitoring at wavelengths around 218, 263, and 301 nm where the compound exhibits strong absorbance. caymanchem.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. nih.gov This allows for the accurate determination of the compound's concentration in unknown samples. HPLC methods can be validated according to ICH guidelines to ensure specificity, linearity, precision, and accuracy. ekb.eg

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, although it typically requires derivatization to increase the compound's volatility and thermal stability. nih.gov The polar hydroxyl and carboxylic acid groups make the underivatized compound unsuitable for direct GC analysis due to potential degradation and poor peak shape. nih.gov

A common derivatization technique is silylation, where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. cannabissciencetech.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. cannabissciencetech.com

The resulting TMS derivative of this compound is more volatile and can be readily analyzed by GC-MS. The mass spectrum of the derivative provides a characteristic fragmentation pattern that can be used for identification and quantification. The analysis of derivatized cannabinoids by GC-MS has shown that this method can provide narrow peak widths and good resolution. cannabissciencetech.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA |

| Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

Countercurrent Chromatography and Other Advanced Separation Methods

Countercurrent chromatography (CCC) stands out as a liquid-liquid partition chromatography technique that circumvents the use of solid stationary phases, thereby minimizing irreversible adsorption and sample degradation. While specific studies on the application of High-Speed Counter-Current Chromatography (HSCCC) for this compound are not extensively detailed, the methodology has been successfully applied to separate its structural isomers, demonstrating its potential.

Research on the separation of five dihydroxybenzoic acid isomers, including the related 2,6-dihydroxybenzoic acid, utilized HSCCC with a dual-rotation elution method to enhance resolution and reduce separation time. scispace.comresearchgate.net An optimized two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water was employed to achieve separation. scispace.comresearchgate.net In these studies, 2,6-dihydroxybenzoic acid was the first to elute, indicating its high affinity for the stationary phase under the specified conditions. scispace.com

Another advanced separation approach involves in-situ product removal (ISPR) using adsorber resins during synthesis. For the related compound 2,6-dihydroxybenzoic acid, a Dowex® 1X8-50 adsorber resin has been used to capture the product from the reaction medium. mdpi.com The subsequent elution and purification steps involve washing the resin with a solution of 1 M HCl in methanol to release the bound acid, followed by vacuum distillation to remove the solvent and precipitate the purified compound. mdpi.com This combination of reaction and separation highlights an advanced methodology for efficient purification. mdpi.com

Table 1: HSCCC Parameters for Dihydroxybenzoic Acid Isomer Separation

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | scispace.comresearchgate.net |

| Solvent System | n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) | scispace.comresearchgate.net |

| Elution Method | Dual-rotation elution | scispace.comresearchgate.net |

| Elution Order | 2,6-dihydroxybenzoic acid eluted first among five isomers | scispace.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing.

While crystallographic data for this compound is not prominently available, the crystal structure of its parent compound, 2,6-dihydroxybenzoic acid (also known as γ-Resorcylic acid), has been determined. uiowa.eduul.ienih.gov These studies show that the crystals are monoclinic and belong to the P21/c space group. uiowa.eduul.ie The molecules form hydrogen-bonded carboxylic dimers, which then pack into a herringbone motif. uiowa.eduul.ie

Furthermore, detailed crystallographic data exists for the well-studied isomer, olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid). nih.govnih.gov Isolated from Cetrelia sanguinea, its crystals are reported to be essentially isostructural with a related resorcinolic acid. nih.gov In the crystal lattice, each olivetolic acid molecule is linked to three others through O-H⋯O hydrogen bonds, forming distinct sheets. nih.gov An intramolecular O-H⋯O hydrogen bond is also a key feature of its molecular structure. nih.gov

Table 2: Crystallographic Data for 2,6-Dihydroxybenzoic Acid

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | uiowa.eduul.ie |

| Space Group | P21/c | uiowa.eduul.ie |

| a | 5.4084(5) Å | uiowa.eduul.ie |

| b | 5.2240(7) Å | uiowa.eduul.ie |

| c | 22.986(4) Å | uiowa.eduul.ie |

| β | 94.69(3)° | uiowa.eduul.ie |

| Z | 4 | uiowa.eduul.ie |

Table 3: Crystallographic Data for Olivetolic Acid (2,4-Dihydroxy-6-pentylbenzoic acid Isomer)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a | 14.2527 Å | nih.gov |

| b | 4.7524 Å | nih.gov |

| c | 17.6489 Å | nih.gov |

| β | 103.538° | nih.gov |

| Z | 4 | nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for identifying and quantifying compounds like this compound and its isomers.

The analysis of olivetolic acid (the 2,4-dihydroxy-6-pentylbenzoic acid isomer) has been extensively documented using various hyphenated systems. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector and mass spectrometry (MS) has been used for product analysis in biosynthetic studies. nih.gov

More advanced platforms, such as an Ion Mobility Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with ultra-high-performance liquid chromatography (UHPLC), provide high-resolution data for qualitative analysis. nih.gov For quantitative studies, LC combined with triple quadrupole MS (LC-MS/MS) is employed, utilizing multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.gov For olivetolic acid, the MRM transition of m/z 223.01 > 179.12 is used for quantification. nih.gov These methods typically use a C18 column for separation with a mobile phase gradient of water and acetonitrile containing formic acid to ensure good peak shape and ionization efficiency. nih.gov

Table 4: Exemplary LC-MS Parameters for Olivetolic Acid (Isomer) Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | 1290 Infinity II UHPLC | nih.gov |

| Column | Acquity UPLC BEH C18 | nih.gov |

| Mobile Phase A | 0.05% formic acid in water | nih.gov |

| Mobile Phase B | 0.05% formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.6 mL·min⁻¹ | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Mass Spectrometry System | 6560 Ion Mobility Q-TOF | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative | nih.gov |

| MRM Transition (for LC-MS/MS) | m/z 223.01 > 179.12 | nih.gov |

| Detection Wavelength (HPLC-VWD) | 270 nm | biorxiv.org |

Computational and Theoretical Investigations of 2,6 Dihydroxy 4 Pentylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These in silico methods provide insights into the electronic behavior, stability, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For dihydroxybenzoic acids, DFT has been employed to evaluate their potential as free radical scavengers by examining three primary antioxidant mechanisms: hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). ni.ac.rs Calculations for 2,6-DHBA and its isomers were performed using theoretical models such as M05-2X/6-311++G(d,p) and B3LYP-D2/6-311++G(d,p) in both nonpolar and polar solvents. ni.ac.rs

The results indicate that the preferred mechanism is solvent-dependent. In nonpolar environments like benzene (B151609), the HAT mechanism is the most favorable reaction pathway for antioxidant action. ni.ac.rs Conversely, in polar solvents, the SPLET mechanism is predominant. ni.ac.rs Key thermodynamic quantities such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) are calculated to determine these preferences. ni.ac.rs

Furthermore, DFT calculations are used to explore the energy landscapes of different molecular conformations. For 2,6-DHBA, two primary conformers, syn and anti, are identified based on the orientation of the hydroxyl and carboxyl groups, which are influenced by strong intramolecular hydrogen bonds. nih.gov The syn-conformer involves both phenolic hydroxyl groups acting as hydrogen bond donors in intramolecular bonds. nih.gov Analysis of the electrostatic potential surface for this conformer shows that the negative extremum on the carboxyl group (-19.70 kcal·mol⁻¹) is less than those on the phenolic hydroxyl groups (-22.80, -25.73 kcal·mol⁻¹). nih.gov These computational insights are crucial for understanding how the molecule interacts with its environment and other molecules.

| Property | Definition | Significance in Reactivity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to homolytically break a bond. | A lower BDE for an O-H bond indicates a higher propensity for the Hydrogen Atom Transfer (HAT) mechanism. ni.ac.rs |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP facilitates the initial step of the Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism. ni.ac.rs |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | This value is critical for understanding the final step of the Sequential Proton Loss Electron Transfer (SPLET) mechanism. ni.ac.rs |

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For 2,6-DHBA and its derivatives, DFT calculations have been used to compute vibrational frequencies, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netacs.orgiucr.org Methods like the APF-D hybrid functional with a 6-311++G(d,p) basis set are employed for these calculations. iucr.org

The agreement between the calculated and experimental vibrational spectra helps to confirm the molecular structure and provides a detailed assignment of vibrational modes. acs.org For instance, in studies of salts formed between 2,6-DHBA and other molecules like acyclovir (B1169) or purine (B94841) alkaloids, DFT is used to optimize the geometry and calculate the vibrational wavenumbers of the resulting complexes. acs.orgiucr.org This combined experimental and theoretical approach confirms the formation of new crystalline salt phases and elucidates the nature of the intermolecular interactions. acs.orgiucr.org

Analysis of Aromaticity and Tautomerism

The stability and reactivity of 2,6-DHBA are significantly influenced by its aromatic character and the potential for tautomerism, driven by intramolecular hydrogen bonding. jchemrev.com The structure of 2,6-dihydroxybenzoic acid features a prominent intramolecular hydrogen bond between a hydroxyl group and the carboxylic acid group, which enhances its stability. jchemrev.com

Computational studies have investigated the aromaticity of hydroxybenzoic acids using DFT to calculate various indices. researchgate.net These include geometric indices like HOMA (Harmonic Oscillator Model of Aromaticity) and magnetic indices such as NICS (Nucleus-Independent Chemical Shift). researchgate.net Such analyses provide a quantitative measure of the electron delocalization within the benzene ring, which is key to its chemical behavior.

The existence of different conformers (syn and anti) is a form of tautomerism that heavily impacts the molecule's ability to form intermolecular hydrogen bonds. nih.gov In the solid state, this influences the resulting crystal packing and can lead to polymorphism, where a compound crystallizes into multiple different structures. nih.gov Computational analysis of these conformers helps to rationalize the observed solid-state structures and their relative stabilities. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, including docking and dynamics simulations, extend the investigation from single molecules to complex biological systems, predicting how a ligand might interact with a protein target and behave in a dynamic environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

A study investigating the interaction between a 2,6-dihydroxybenzoic acid nicotine (B1678760) salt (DBN) and human serum albumin (HSA) utilized molecular docking to complement experimental findings. nih.gov The results from fluorescence competition experiments suggested that DBN binds to site I within the IIA subdomain of HSA. nih.gov Molecular docking simulations corroborated this, showing the ligand stably docked within this binding pocket. nih.gov The calculations also revealed that the binding is a spontaneous process driven primarily by hydrophobic forces. nih.gov

While specific docking studies for 2,6-Dihydroxy-4-pentylbenzoic acid are not widely available, research on its isomer, olivetolic acid, shows its potential to bind to various enzymes, including human pancreatic lipase (B570770) and α-amylase, with significant binding affinities. mdpi.com Such studies typically involve preparing the 2D structures, optimizing their geometry with a force field like MMFF94, and then docking them into the active site of the target protein to calculate a binding score. mdpi.com

| Parameter | Finding | Source |

|---|---|---|

| Binding Site | Site I (IIA subdomain) of HSA | nih.gov |

| Binding Constant (Ka) | In the order of 104 L·mol-1 | nih.gov |

| Primary Driving Force | Hydrophobic forces | nih.gov |

| Quenching Mechanism | Dynamic quenching | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational flexibility of molecules and their interactions over time. Unbiased MD simulations have been performed on 2,6-DHBA and its isomers to study their behavior in solution. nih.gov These simulations, using force fields like the General Amber Force Field (GAFF), show how the molecule behaves in different solvents like acetonitrile (B52724), tetrahydrofuran, and 2-propanol. nih.gov

A key finding from these simulations is that the strong intramolecular hydrogen bonding in 2,6-DHBA significantly affects its ability to form intermolecular hydrogen bonds, which in turn dictates how molecules associate in solution and ultimately crystallize. nih.gov MD simulations can also be used to study the stability of ligand-protein complexes. In the case of the 2,6-DHBA nicotine salt bound to HSA, MD simulations confirmed that the ligand binding did not alter the basic protein skeleton but did change the microenvironment around the amino acid residues in the binding site. nih.gov This demonstrates the power of MD simulations to validate and provide a dynamic context to findings from static methods like molecular docking. nih.gov

De Novo Design of Novel Analogues

De novo design involves the creation of novel molecular structures, either computationally or synthetically, that are tailored to exhibit specific biological functions. This approach is not limited to purely computational methods but also includes advanced biosynthetic strategies.

Computational Approaches: The foundational principle of computational de novo design is to build a molecule from scratch that fits the structural and chemical requirements of a specific biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov This process often utilizes algorithms that "grow" a molecule atom-by-atom or fragment-by-fragment within the defined binding site, optimizing for favorable interactions like hydrogen bonds and hydrophobic contacts. nih.gov For a compound like this compound, if a biological target were identified, designers could use its core resorcinol-carboxylic acid scaffold as a starting point. The software could then explore countless variations of the pentyl side chain or modifications to the aromatic ring to enhance binding affinity and selectivity. nih.gov

Biosynthetic Engineering Approaches: A practical application of de novo design involves the engineering of biosynthetic pathways to produce unnatural analogues. Research into the biosynthesis of olivetolic acid, an isomer of this compound, provides a clear blueprint for this strategy. Scientists have successfully engineered the enzymes responsible for creating the resorcinyl core of cannabinoids, such as olivetolic acid cyclase (OAC) and tetraketide synthase (TKS). By modifying these enzymes, it is possible to generate olivetolic acid analogues with different alkyl chain lengths, effectively creating novel compounds that are not found in nature. This dual engineering approach represents a powerful method for expanding the chemical diversity of this class of molecules to develop new, therapeutically beneficial cannabinoids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are essential tools in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the molecular features that govern their function.

A QSAR study typically involves these steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and 3D-descriptors (e.g., surface area). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For instance, a study on the antifungal and antibacterial activities of derivatives of olivetolic acid (2,4-dihydroxy-6-n-pentylbenzoic acid) provides a clear example of the type of data used for QSAR modeling. nih.govresearchgate.net In this study, various esters were synthesized from the parent compound, and their biological activities were tested.

| Compound Name | Modification | Antifungal Activity vs. C. sphaerospermum (Minimal Inhibitory Dose) |

| Olivetolic Acid | (Parent Compound) | 5.0 µg |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Methyl Ester | 2.5 µg |

| Ethyl 2,4-dihydroxy-6-n-pentylbenzoate | Ethyl Ester | 10.0 µg |

| Perlatolic Acid | Dimer with ester linkage | 10.0 µg |

This table is generated based on data from Z Naturforsch C J Biosci, 2008. nih.gov

A QSAR model built from such data could reveal, for example, that a free hydroxyl group at the C-4 position and the presence of a small ester group enhance antifungal activity. nih.gov Comprehensive studies on various dihydroxybenzoic acids have also utilized quantum chemical calculations and principal component analysis (PCA) to build structure-activity relationship models based on electronic charge distribution, lipophilicity, and molecular geometry. nih.gov These approaches could be directly applied to a series of this compound analogues to predict their potential activities.

Cheminformatics and Data Mining for Biological Activity Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their biological activities (in silico). japsonline.com This approach is invaluable for prioritizing which novel compounds to synthesize and test in the lab.

The process for predicting the biological activity of this compound would typically follow this workflow:

Structure Representation: The 2D or 3D structure of the molecule is encoded in a computer-readable format (e.g., SMILES notation).

Database Searching: The structure is used as a query to search large chemical databases (e.g., PubChem, ChEMBL, ChemSpider) for structurally similar compounds.

Data Mining: The known biological activities, experimental results, and associated protein targets of the identified similar compounds are extracted and compiled.

Activity Spectrum Prediction: Specialized software, such as PASS (Prediction of Activity Spectra for Substances) Online or SwissTargetPrediction, is used to generate a list of probable biological activities. researchgate.netunair.ac.id These tools work by comparing the structural fragments of the query molecule to a vast library of fragments from compounds with known activities. The output is often a list of potential activities with a corresponding probability score (Pa for probable activity, Pi for probable inactivity).

For a novel compound, this in silico screening can suggest potential therapeutic applications or off-target effects before any wet-lab experiments are conducted. unair.ac.id For example, a cheminformatics analysis might predict that this compound has a certain probability of acting as a nuclear receptor ligand, an enzyme inhibitor, or an anti-inflammatory agent based on its structural similarity to other known active compounds. japsonline.com

| Predicted Biological Activity | Probability (Pa) |

| Anti-inflammatory | > 0.7 |

| Nuclear receptor ligand | > 0.6 |

| Antineoplastic | > 0.5 |

| Phosphatase inhibitor | > 0.4 |

This table is a hypothetical representation of a biological activity spectrum prediction for a compound like this compound, based on methodologies described in the literature. researchgate.netunair.ac.id

Research and Industrial Applications of 2,6 Dihydroxy 4 Pentylbenzoic Acid Excluding Clinical

Utility as a Precursor in Specialized Chemical Synthesis

The reactive nature of its functional groups—two hydroxyl and one carboxylic acid—positions 2,6-Dihydroxy-4-pentylbenzoic acid as a versatile building block in organic synthesis.

While specific, large-scale applications of this compound as a synthetic intermediate are not extensively documented, its structural parent, 2,6-dihydroxybenzoic acid, is recognized as an important precursor. google.com The parent compound is a key intermediate in the production of various agrochemicals. google.com This established role suggests that the pentyl-substituted derivative could serve a similar function in creating more complex molecules where the pentyl group imparts increased lipophilicity, a desirable trait for modifying the solubility and interaction of novel research compounds with non-polar environments. The presence of the alkyl chain allows for fine-tuning the physical properties of target molecules in synthetic chemistry.

The trifunctional nature of this compound makes it a theoretical candidate for the development of advanced materials. The hydroxyl and carboxylic acid groups can participate in polymerization reactions, such as the formation of polyesters or polyethers. The pentyl side chain could influence the properties of such polymers, potentially leading to materials with tailored thermal stability, solubility, or mechanical characteristics. However, research into the application of this specific compound as a monomer in polymer science remains a prospective area for exploration.

Potential in Cosmeceutical Formulations and Food Science Research

The potential application of phenolic compounds in cosmetics and food preservation is often linked to their antioxidant and antimicrobial properties.

Phenolic compounds are widely studied for their ability to scavenge free radicals, a key process in preventing oxidative degradation in cosmetic and food products. nih.govffhdj.com However, research indicates that the antioxidant capacity of dihydroxybenzoic acids is highly dependent on the arrangement of the hydroxyl groups on the benzene (B151609) ring. nih.govwiserpub.com

Studies comparing different isomers have shown that 2,6-dihydroxybenzoic acid exhibits relatively poor antioxidant activity. nih.gov The configuration of hydroxyl groups in the ortho positions (positions 2 and 6), as seen in this compound, is less effective compared to those with meta-positioned hydroxyl groups (e.g., 3,5-dihydroxybenzoic acid). nih.gov This suggests that while it belongs to a class of compounds known for antioxidant potential, this compound itself may not be a primary candidate for applications where strong antioxidant activity is the main objective. nih.govwiserpub.com

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers This table is based on qualitative findings from referenced literature and indicates relative activity.

| Compound | Hydroxyl Group Positions | Reported Antioxidant Activity (DPPH Assay) |

| 3,5-Dihydroxybenzoic Acid | Meta (3, 5) | High |

| Gentisic Acid (2,5-DHBA) | Ortho (2), Para (5) | Moderate to High |

| 3,4-Dihydroxybenzoic Acid | Ortho (3, 4) | Moderate |

| 2,6-Dihydroxybenzoic Acid | Ortho (2, 6) | Poor / Almost Inactive |

| 2,4-Dihydroxybenzoic Acid | Ortho (2), Para (4) | Poor |

Source: Adapted from findings reported in scientific literature. nih.gov